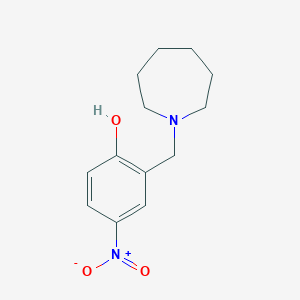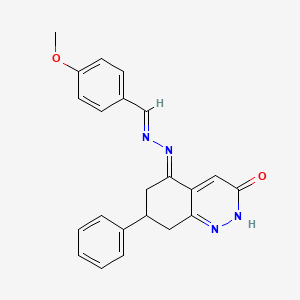
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPEP and has been synthesized using different methods. In
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting different enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of different microorganisms such as bacteria and fungi. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential as a versatile building block for the synthesis of different compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and the need for proper safety precautions when handling it.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone. One of the potential directions is the development of new derivatives with improved biological activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound and its potential targets in different cellular processes. Furthermore, this compound can be studied for its potential applications in different fields such as nanotechnology and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a potential anti-cancer agent and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. This compound has potential applications in various fields such as medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
合成法
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using different methods. One of the most commonly used methods is the reaction of 1-(3,4-dichlorophenyl)ethanone with hydrazine hydrate and 3-chloro-2-pyrazinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using different analytical techniques such as NMR, IR, and Mass spectrometry.
科学的研究の応用
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of different polymers and metal complexes. In environmental science, it has been studied for its potential as a chelating agent for heavy metal ions.
特性
IUPAC Name |
3-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N4/c1-7(8-2-3-9(13)10(14)6-8)18-19-12-11(15)16-4-5-17-12/h2-6H,1H3,(H,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQHOFPGOZVOA-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]azepane](/img/structure/B5837208.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![2-hydrazino-3,5,5-trimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5837222.png)

![7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5837231.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)